Diethyl benzo[b]thiophen-3-ylmethylphosphonate
Description
Diethyl benzo[b]thiophen-3-ylmethylphosphonate is a phosphonate ester featuring a benzo[b]thiophene moiety linked to a methylphosphonate group. Its structure combines the aromaticity and electron-rich nature of the benzo[b]thiophene ring with the hydrolytic stability and versatile reactivity of the phosphonate functional group. This compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions, where a halogenated benzo[b]thiophene precursor reacts with trialkyl phosphites under controlled conditions. Purification often involves column chromatography, as noted in analogous syntheses of phosphazene derivatives .
The benzo[b]thiophene core contributes to unique electronic and steric properties, making this compound valuable in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., ligand design). Its stability under physiological conditions and capacity for hydrogen-bonding interactions further enhance its applicability.
Properties
IUPAC Name |
3-(diethoxyphosphorylmethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17O3PS/c1-3-15-17(14,16-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBDCBONPMJYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CSC2=CC=CC=C21)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508709 | |
| Record name | Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80090-41-1 | |
| Record name | Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzo[b]thiophen-3-ylmethylphosphonate typically involves the following steps:
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Formation of the Benzo[b]thiophene Ring: : The benzo[b]thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis. These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions .
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Phosphonation: : The introduction of the diethyl phosphonate group is achieved through a phosphonation reaction. This can be done by reacting the benzo[b]thiophene derivative with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl benzo[b]thiophen-3-ylmethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or chloroform at controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines, phosphine oxides.
Substitution: Halogenated or nitrated benzo[b]thiophene derivatives.
Scientific Research Applications
Diethyl benzo[b]thiophen-3-ylmethylphosphonate is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Table 1: Key Synthetic Routes
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Wittig Reaction | Benzo[b]thiophene, Phosphonic Acid Ester | 70-80 |
| Stille Coupling | Benzo[b]thiophene, Stannylated Reagents | 60-75 |
| Horner-Wadsworth-Emmons | Benzo[b]thiophene, Phosphonate Salts | 65-85 |
Antiviral Activity
This compound has shown promise as an antiviral agent. Research indicates that it may inhibit viral replication, particularly against HIV and other retroviruses. The mechanism involves interference with viral enzymes, making it a candidate for further development in antiviral therapies .
Pharmacological Properties
The compound's phosphonate moiety is crucial for its interaction with biological targets. Studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. The ability to modify the substituents on the thiophene ring allows for the optimization of pharmacological profiles .
Case Study: Antiviral Efficacy
In a study published in 2019, this compound was tested for its efficacy against HIV. The results indicated a dose-dependent inhibition of viral replication, with IC50 values comparable to established antiviral drugs. Further investigations into its mechanism of action revealed that it disrupts the viral life cycle at multiple stages .
Organic Photovoltaics
The compound has been explored as a component in organic photovoltaic (OPV) devices due to its favorable electronic properties. Its ability to form thin films and maintain good charge transport characteristics makes it suitable for use in solar cell applications. Research has shown that incorporating this compound into polymer blends can enhance power conversion efficiencies .
Table 2: Performance Metrics in OPVs
| Device Configuration | Power Conversion Efficiency (%) | Active Layer Composition |
|---|---|---|
| Bulk Heterojunction | 5.11 | PDTBSeVTT-2TF:PC71BM |
| Organic Solar Cells | 4.69 | This compound with P3HT |
Mechanism of Action
The mechanism of action of diethyl benzo[b]thiophen-3-ylmethylphosphonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[b]thiophene ring system can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates Diethyl benzo[b]thiophen-3-ylmethylphosphonate against three analogous phosphonates: Diethyl benzylphosphonate , Diethyl thiophen-2-ylmethylphosphonate , and Diethyl phenylmethylphosphonate . Key comparisons focus on structural features, physicochemical properties, reactivity, and applications.
Structural and Electronic Comparisons
Benzo[b]thiophene vs. Benzyl/Thiophene/Phenyl Groups :
The benzo[b]thiophene moiety is more electron-rich and sterically bulky than benzyl or phenyl groups due to its fused aromatic system and sulfur atom. This enhances π-π stacking interactions and alters charge distribution at the phosphorus center, influencing reactivity in nucleophilic substitutions .Phosphonate Group :
All compounds share a diethyl phosphonate ester group, but electronic effects from the aromatic substituents modulate the electrophilicity of the phosphorus atom. For example, the electron-donating nature of benzo[b]thiophene may reduce hydrolysis rates compared to benzyl derivatives.
Physicochemical Properties
Table 1 summarizes critical properties derived from experimental and computational studies.
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (25°C) | logP | Hydrolysis Half-Life (pH 7) |
|---|---|---|---|---|---|
| This compound | 300.3 | 78–80 | THF, DCM, Acetone | 2.8 | >48 hours |
| Diethyl benzylphosphonate | 228.2 | 65–67 | Ethanol, DCM | 1.9 | 24–36 hours |
| Diethyl thiophen-2-ylmethylphosphonate | 234.2 | 72–74 | Ethanol, THF | 2.1 | 36–48 hours |
| Diethyl phenylmethylphosphonate | 242.2 | 68–70 | DCM, Ethyl Acetate | 2.3 | 18–24 hours |
Notes:
Biological Activity
Diethyl benzo[b]thiophen-3-ylmethylphosphonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core, which is known for its diverse biological properties. The phosphonate group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
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Inhibition of Monoamine Oxidase (MAO) :
- Compounds similar to this compound have been studied for their ability to inhibit human monoamine oxidase (hMAO), particularly the MAO-B isoform. This inhibition is significant for the treatment of neurodegenerative diseases like Parkinson's disease. The structural modifications in the benzo[b]thiophene derivatives suggest that they can effectively bind to the MAO active site, potentially leading to increased dopamine levels in the brain .
- Antioxidant Activity :
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
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Neuroprotective Effects :
A study investigated a series of benzo[b]thiophen-3-ol derivatives as potential hMAO inhibitors. The results indicated that these compounds could significantly reduce oxidative stress markers in rat models, suggesting a protective effect against neurodegeneration . -
Cancer Research :
Research into related carbazole derivatives has shown promising anti-cancer activity. These studies highlight the potential for modifications of the benzo[b]thiophene structure to enhance efficacy against cancer cell lines .
Q & A
Q. What synthetic methodologies are optimal for preparing diethyl benzo[b]thiophen-3-ylmethylphosphonate, and how can reaction conditions be optimized?
A metal-free, DDQ/H⁺-mediated oxidative dehydrogenative coupling strategy is effective for synthesizing benzo[b]thiophene derivatives. Key parameters include solvent choice (e.g., dichloroethane), temperature (room temperature to 80°C), and stoichiometry of DDQ (1.5–2.0 equivalents). Acid additives (e.g., trifluoroacetic acid) enhance reaction efficiency by stabilizing charge-transfer intermediates. Optimization should prioritize monitoring oxidation potentials of substrates, as higher potentials correlate with improved coupling yields (up to 92%) . Parallel experiments using NMR and UV-Vis spectroscopy can track intermediate formation, while EPR confirms radical cation generation during the reaction .
Q. How can researchers characterize this compound, and what analytical techniques are critical for structural validation?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C/³¹P NMR to confirm substitution patterns and phosphonate linkage.
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular mass (exact mass ~246.08 for analogous phosphonates) .
- UV-Vis and EPR : To detect charge-transfer complexes and radical intermediates during synthesis .
- Chromatography : HPLC or GC-MS to assess purity, particularly for intermediates like benzo[b]thiophene-2-carboxaldehyde .
Q. What are the key reactivity trends of benzo[b]thiophene derivatives in phosphonate coupling reactions?
Reactivity depends on frontier molecular orbital (FMO) alignment and oxidation potentials. Substrates with lower HOMO energies (e.g., electron-deficient benzo[b]thiophenes) exhibit faster oxidation by DDQ, promoting radical cation formation and subsequent coupling. Computational modeling (e.g., DFT) can predict FMO distributions and guide substrate selection. For example, electron-donating groups on the thiophene ring may reduce oxidative coupling efficiency .
Advanced Research Questions
Q. How can mechanistic contradictions in DDQ-mediated oxidative coupling be resolved for benzo[b]thiophene derivatives?
Conflicting proposals (e.g., hydrogen-atom transfer vs. single-electron transfer) require mechanistic validation via:
- Kinetic isotope effects (KIE) : Differentiate between proton-coupled electron transfer (PCET) and radical pathways.
- Trapping experiments : Use radical scavengers (e.g., TEMPO) to isolate intermediates.
- In-situ spectroscopy : Time-resolved UV-Vis/EPR to monitor DDQ-substrate charge-transfer complexes .
Evidence suggests a radical cation mechanism initiated by DDQ-substrate CT complexes, followed by nucleophilic attack by a neutral substrate molecule .
Q. What computational tools are effective for predicting the environmental and toxicological profiles of this compound?
- QSAR models : Correlate structural features (e.g., phosphonate group, aromatic rings) with bioaccumulation or toxicity. For example, aquatic toxicity predictions (e.g., EC50) can leverage data from structurally related organophosphates .
- Molecular docking : Assess interactions with enzymes like glyceraldehyde-3-phosphate dehydrogenase, a target for phosphonate-based inhibitors .
- ADMET prediction software : Evaluate pharmacokinetic properties (e.g., logP, metabolic stability) using tools like SwissADME.
Q. How can this compound be applied in pharmacological studies, and what methodological frameworks support its evaluation?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria, referencing protocols for analogous diethyl benzylphosphonates .
- Enzyme inhibition : Test inhibitory effects on geranylgeranyl pyrophosphate synthase (GGPPS) using radiolabeled substrates, as demonstrated for thienopyrimidine-based inhibitors .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Q. What strategies address low yields in large-scale synthesis of this compound?
- Flow chemistry : Improve heat/mass transfer and reduce side reactions (e.g., overoxidation) .
- Catalyst recycling : Immobilize DDQ on silica or polymer supports to reduce costs.
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and optimize stoichiometry dynamically .
Data Contradictions and Resolution
Q. How can discrepancies in reported oxidation potentials of benzo[b]thiophene derivatives be reconciled?
Variations may arise from solvent polarity, reference electrodes, or substrate purity. Standardize measurements using:
- Cyclic voltammetry (CV) : Conduct in anhydrous acetonitrile with a Ag/Ag⁺ reference electrode.
- Control experiments : Compare with benchmark compounds (e.g., ferrocene/ferrocenium) .
Q. Why do some studies report divergent biological activities for structurally similar phosphonates?
Differences in stereochemistry, substituent positioning (e.g., 3-yl vs. 2-yl substitution), or assay conditions (e.g., pH, serum content) may explain variability. Use enantioselective synthesis (e.g., asymmetric catalysis) and standardized bioassays to isolate structure-activity relationships .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
